2-(4-Bromo-3-methoxyphenyl)pyrrolidine
Description
2-(4-Bromo-3-methoxyphenyl)pyrrolidine is a brominated aromatic compound featuring a pyrrolidine ring substituted with a 4-bromo-3-methoxyphenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and synthetic chemistry applications.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-7-8(4-5-9(11)12)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3 |
InChI Key |
UGTLJVPKAYBJKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCCN2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methoxyphenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a solvent such as ethanol or methanol and a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium hydride in dimethylformamide (DMF) at 0-25°C.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3-methoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-(4-Bromo-3-methoxyphenyl)pyrrolidine, enabling comparative analysis of their properties and applications:
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine Hydrochloride
- Structure: Pyrrolidine ring substituted with a phenoxymethyl group bearing bromo (para) and methyl (meta) groups. The hydrochloride salt enhances solubility.
- Key Differences :
- Substituents: Methyl group at the 2-position of the phenyl ring vs. methoxy at the 3-position in the target compound.
- Electronic Effects: The methoxy group (-OCH₃) in the target compound is electron-donating, while the methyl group (-CH₃) in this analog is less polar, altering solubility and reactivity .
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine
- Structure : Ethyl linker between the pyrrolidine and phenyl ring, with bromo (para) and methyl (meta) substituents.
- Key Differences: Linker Flexibility: The ethyl spacer increases conformational flexibility compared to the direct phenyl-pyrrolidine bond in the target compound.
2-(4-Bromomethylphenyl)pyridine
- Structure : Pyridine ring substituted with a 4-bromomethylphenyl group.
- Key Differences: Heterocycle: Pyridine (aromatic, electron-deficient) vs. pyrrolidine (non-aromatic, basic). Reactivity: The bromomethyl group (-CH₂Br) is highly reactive in nucleophilic substitutions, unlike the bromophenyl group in the target compound .
Comparative Data Table
Key Research Findings
- Electronic Effects : Methoxy groups enhance electron density on aromatic rings, improving interactions with π-acceptor targets compared to methyl or bromomethyl groups .
- Steric Hindrance : Direct substitution on the pyrrolidine ring (as in the target compound) may reduce rotational freedom vs. ethyl-linked analogs .
- Biological Relevance : Analogs like 1-(1-Phenylcyclohexyl)pyrrolidine () exhibit CNS activity, suggesting that brominated pyrrolidines could modulate similar pathways, though substituent positioning critically determines efficacy .
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